4,5,6,7-Tetrachloro-3,3-bis(4-(dimethylamino)phenyl)phthalide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrachloro-3,3-bis(4-(dimethylamino)phenyl)phthalide is a chemical compound with the molecular formula C24H20Cl4N2O2 . It is known for its unique structure, which includes multiple chlorine atoms and dimethylamino groups attached to a phthalide core. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 4,5,6,7-Tetrachloro-3,3-bis(4-(dimethylamino)phenyl)phthalide typically involves the reaction of phthalic anhydride with 4-(dimethylamino)benzaldehyde in the presence of a chlorinating agent . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction. Industrial production methods may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrachloro-3,3-bis(4-(dimethylamino)phenyl)phthalide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrachloro-3,3-bis(4-(dimethylamino)phenyl)phthalide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
4,5,6,7-Tetrachloro-3,3-bis(4-(dimethylamino)phenyl)phthalide can be compared with other similar compounds, such as:
4,5,6,7-Tetrachloro-3,3-bis(4-methoxyphenyl)phthalide: This compound has methoxy groups instead of dimethylamino groups, leading to different chemical and biological properties.
4,5,6,7-Tetrachloro-3,3-bis(4-hydroxyphenyl)phthalide:
The uniqueness of this compound lies in its specific combination of chlorine and dimethylamino groups, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
73517-30-3 |
---|---|
Molekularformel |
C24H20Cl4N2O2 |
Molekulargewicht |
510.2 g/mol |
IUPAC-Name |
4,5,6,7-tetrachloro-3,3-bis[4-(dimethylamino)phenyl]-2-benzofuran-1-one |
InChI |
InChI=1S/C24H20Cl4N2O2/c1-29(2)15-9-5-13(6-10-15)24(14-7-11-16(12-8-14)30(3)4)18-17(23(31)32-24)19(25)21(27)22(28)20(18)26/h5-12H,1-4H3 |
InChI-Schlüssel |
PWDAUHQMJRBUHP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2(C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O2)C4=CC=C(C=C4)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.